molecular formula C23H23NO3 B153673 N-Trityl-L-serine methyl ester CAS No. 4465-44-5

N-Trityl-L-serine methyl ester

Cat. No.: B153673
CAS No.: 4465-44-5
M. Wt: 361.4 g/mol
InChI Key: LXAWQKKSNNYYEK-NRFANRHFSA-N
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Description

(S)-Methyl 3-hydroxy-2-(tritylamino)propanoate is an organic compound with the molecular formula C22H21NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Mechanism of Action

Target of Action

N-Trityl-L-serine methyl ester, also known as (S)-methyl 3-hydroxy-2-(tritylamino)propanoate or methyl trityl-L-serinate, is a compound used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that it helps to form. The trityl group serves as a protecting group for the amino group during peptide synthesis .

Mode of Action

The compound interacts with its targets (amino acids) by forming peptide bonds in a process known as peptide synthesis . The trityl group protects the amino group during this process, preventing it from reacting prematurely. Once the desired peptide chain is formed, the trityl group can be removed, revealing the amino group .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is peptide synthesis . This compound plays a crucial role in the formation of peptide bonds, which link amino acids together to form peptides or proteins. The downstream effects include the creation of peptides with specific sequences, which can have various biological functions.

Result of Action

The result of the action of this compound is the formation of peptides with specific sequences . These peptides can have various biological functions, depending on their amino acid sequence. The trityl group of the compound ensures that the peptide synthesis process occurs correctly, by protecting the amino group until it is needed for peptide bond formation .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the compound is sensitive to light and should be stored in a dark place . It is also sensitive to moisture and should be kept sealed in a dry environment . The temperature can also affect the stability of the compound, with a melting point of 148-150 °C . These factors can influence the efficacy of the compound in peptide synthesis.

Biochemical Analysis

Biochemical Properties

N-Trityl-L-serine methyl ester plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins involved in these processes. The trityl group in this compound acts as a protective group for the amino acid serine, preventing unwanted reactions at the hydroxyl group during peptide bond formation. This compound is often used in the synthesis of complex peptides and proteins, where selective protection and deprotection of functional groups are essential .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s protective group properties allow it to modulate the activity of enzymes involved in these processes. For instance, it can inhibit or activate specific enzymes by protecting or exposing functional groups, thereby affecting cellular functions such as protein synthesis and signal transduction .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The trityl group binds to specific sites on enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively protect functional groups during peptide synthesis without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it can influence the synthesis and degradation of peptides and proteins by protecting specific functional groups during enzymatic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The trityl group can facilitate the transport of this compound across cell membranes, allowing it to reach its target sites within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that this compound exerts its effects precisely where needed, such as in the endoplasmic reticulum or Golgi apparatus during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-L-serine methyl ester typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using a suitable protecting group to prevent unwanted reactions.

    Formation of the Tritylamino Group: The protected hydroxyl compound is then reacted with trityl chloride in the presence of a base to form the tritylamino derivative.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: (S)-Methyl 3-hydroxy-2-(tritylamino)propanoate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tritylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(S)-Methyl 3-hydroxy-2-(tritylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

  • (S)-Methyl 3-hydroxy-2-(tritylamino)butanoate
  • (S)-Methyl 3-hydroxy-2-(tritylamino)pentanoate

Comparison: Compared to its analogs, N-Trityl-L-serine methyl ester has a unique combination of functional groups that confer specific reactivity and binding properties. Its smaller size compared to longer-chain analogs may result in different steric and electronic effects, influencing its behavior in chemical and biological systems.

Properties

IUPAC Name

methyl (2S)-3-hydroxy-2-(tritylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAWQKKSNNYYEK-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271054
Record name N-(Triphenylmethyl)-L-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4465-44-5
Record name N-(Triphenylmethyl)-L-serine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4465-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Triphenylmethyl)-L-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Serine, N-(triphenylmethyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of Et3N (13.4 mL, 96.78 mmol) in CH2Cl2 (40 mL) was added to a solution of L-serine methyl ester hydrochloride (5.0 g, 32.26 mmol) and Ph3CCl (13.5 g, 48.39 mmol) in CH2Cl2 (129 mL) at 0° C. under N2 atmosphere. The reaction was then allowed to warm to room temperature and was stirred overnight. The reaction was quenched with saturated NaHCO3, the aqueous layer was extracted with CH2Cl2, and the combined organic layers were washed with brine, dried and concentrated, the residue was purified by silica gel column chromatography which gave the title compound as a colourless solid (11.41 g, 98%).
Name
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
129 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the formation of the cyclic sulfamidate favored over acyclic products in the reaction of (S)-methyl 3-hydroxy-2-(tritylamino)propanoate with thionyl chloride?

A1: The research indicates that the formation of the cyclic sulfamidate (compound 9 in the study) is strongly influenced by reaction conditions, particularly in the presence of steric hindrance. While the abstract doesn't explicitly detail the mechanism, it suggests that the trityl group's size likely favors cyclization over the formation of acyclic products. This preference arises from the trityl group's steric bulk, making it difficult for thionyl chloride to react with the hydroxyl group if the molecule attempts to adopt a conformation suitable for acyclic product formation [].

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